4-Methylphenyl 5-nitro-2-pyridinyl sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-9-2-5-11(6-3-9)19(17,18)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLPNUJAOPJLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332471 | |
| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91974-22-0 | |
| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylphenyl 5 Nitro 2 Pyridinyl Sulfone
Classical Approaches for Sulfone Synthesis and Their Adaptability
Traditional and widely employed methods for constructing the sulfone functional group include the oxidation of precursor sulfides, direct sulfonylation of aromatic rings, and the alkylation or arylation of sulfinate salts. thieme-connect.com Each of these strategies offers a viable pathway to 4-Methylphenyl 5-nitro-2-pyridinyl sulfone, with the choice of method often depending on precursor availability, desired yield, and operational simplicity. The electron-deficient nature of the 5-nitropyridine ring is a critical factor influencing the adaptability of these classical approaches.
Oxidation of Corresponding Sulfides
A conventional and frequently utilized route for preparing pyridyl sulfones is a two-step sequence that begins with the synthesis of a corresponding pyridinyl sulfide (B99878), followed by its oxidation. acs.org In the context of the target molecule, this would involve the preparation of 4-methylphenyl 5-nitro-2-pyridinyl sulfide, which is then oxidized to the desired sulfone. While this method is robust, it can be considered less step-economic and potentially less environmentally friendly due to the use of thiols and subsequent oxidation steps. acs.org The primary challenge in this approach lies in controlling the oxidation to selectively yield the sulfone without stopping at the intermediate sulfoxide (B87167) stage or causing undesired side reactions. nih.govacs.org
The selective conversion of a sulfide to a sulfone requires careful selection of the oxidizing agent and optimization of reaction conditions to prevent the accumulation of the intermediate sulfoxide. organic-chemistry.org A variety of oxidants have been successfully employed for this transformation. The choice of agent and conditions can influence reaction time, yield, and chemoselectivity. organic-chemistry.org
Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in acidic media like acetic acid, and peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgrsc.orgresearchgate.net Urea-hydrogen peroxide (UHP) in combination with an activator like phthalic anhydride (B1165640) has also been reported as an effective system for clean conversion of sulfides to sulfones. organic-chemistry.org The selectivity towards sulfone formation over sulfoxide can often be controlled by temperature and the stoichiometry of the oxidant. For instance, some catalytic systems can be tuned to produce sulfoxides at room temperature, while higher temperatures (e.g., 50°C) favor the formation of sulfones. nih.govfrontiersin.org
| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | With catalysts (e.g., Tantalum carbide, Niobium carbide) or in acidic media (e.g., Acetic Acid) | Environmentally benign oxidant; catalyst choice can determine selectivity for sulfoxide vs. sulfone. organic-chemistry.orgresearchgate.net | organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), typically requires >2 equivalents for sulfone formation | Strong and effective oxidant, but can be hazardous and requires stoichiometric amounts. organic-chemistry.org | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl acetate (B1210297), metal-free | Stable, inexpensive, and easily handled solid reagent system. organic-chemistry.org | organic-chemistry.org |
| Oxone® (Potassium peroxymonosulfate) | Aqueous/organic solvent mixtures (e.g., MeOH/H₂O) | Versatile and powerful oxidant used for preparing standard sulfone samples. orientjchem.org | orientjchem.org |
To enhance the efficiency and selectivity of sulfide oxidation, various catalytic methods have been developed. nih.govfrontiersin.org These systems often employ a transition metal catalyst in conjunction with a terminal oxidant like hydrogen peroxide. organic-chemistry.org The use of catalysts can lead to milder reaction conditions, higher yields, and improved selectivity for the desired sulfone product. organic-chemistry.org
Metal-containing ionic liquids and supported metal catalysts have shown significant promise in this area. nih.govfrontiersin.org For example, catalysts based on tantalum carbide or niobium carbide can selectively produce sulfoxides or sulfones, respectively, from sulfides using 30% hydrogen peroxide. organic-chemistry.org Similarly, tungstate-functionalized ionic liquids have been shown to effectively catalyze the aerobic oxidation of sulfides, yielding sulfoxides at room temperature and sulfones at 50°C. nih.govfrontiersin.org These catalytic systems are often recyclable, adding to their appeal from a green chemistry perspective. organic-chemistry.orgnih.govfrontiersin.org
| Catalyst | Oxidant | Product Selectivity | Reference |
|---|---|---|---|
| Niobium carbide (NbC) | 30% H₂O₂ | High efficiency for sulfone formation. | organic-chemistry.org |
| Tantalum carbide (TaC) | 30% H₂O₂ | High yields of sulfoxides, demonstrating catalyst-dependent selectivity. | organic-chemistry.org |
| Tungstate-functionalized Brönsted acidic ionic liquid | H₂O₂ | Temperature-dependent: sulfoxides at room temp., sulfones at 50°C. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Imidazolium-based polyoxometalate (POM) salts | Aqueous H₂O₂ | Highly effective for selective oxidation under mild conditions. frontiersin.org | frontiersin.org |
Aromatic Sulfonylation Reactions
Aromatic sulfonylation involves the direct attachment of a sulfonyl group to an aromatic ring. wikipedia.org This approach is a cornerstone of electrophilic aromatic substitution. wikipedia.org However, the direct C-H sulfonylation of an unfunctionalized pyridine (B92270) ring is challenging due to its electron-deficient nature. chemistryviews.orgnih.gov To overcome this, strategies involving the pre-activation of the pyridine ring have been developed.
One such method involves activating the pyridine with triflic anhydride (Tf₂O), which makes it susceptible to nucleophilic attack by a sulfinate salt, such as sodium p-toluenesulfinate. chemistryviews.orgchemrxiv.org This is followed by an elimination/rearomatization process to yield the C4-sulfonylated pyridine with high regioselectivity. chemistryviews.orgchemrxiv.org The regioselectivity can be controlled by the choice of base. chemistryviews.orgchemrxiv.org Another strategy employs the base-catalyzed cross-coupling between sulfinates and N-amidopyridinium salts. nih.gov These methods provide a modular approach to constructing sulfonylated pyridines directly from the parent heterocycle. chemistryviews.orgnih.gov
Alkylation and Arylation of Sulfinate Salts
The reaction of sulfinate salts with electrophiles is a powerful and versatile method for forming C-S bonds, leading to sulfones. thieme-connect.com To synthesize this compound, the most direct approach in this category involves the reaction of a suitable 2-halopyridine derivative with sodium p-toluenesulfinate. This pathway is an arylation of the sulfinate salt.
This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org The pyridine ring is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing 5-nitro group, making the 2-position (para to the nitro group) an excellent electrophilic site. The reaction of 2-chloro-5-nitropyridine (B43025) with sodium p-toluenesulfinate provides a direct and efficient one-pot synthesis of the target sulfone. acs.orgwordpress.com The use of a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (TBACl) can accelerate the reaction rate. acs.orgwordpress.com Alternatively, transition-metal-catalyzed cross-coupling reactions, particularly with palladium catalysts, offer another powerful tool for coupling halopyridines with sulfinate salts. acs.orgacs.orgorganic-chemistry.org
The success of the arylation strategy relies on the availability of the requisite sulfinate salt, in this case, p-toluenesulfinate. Sodium p-toluenesulfinate is a common reagent that can be prepared through several established methods. orgsyn.org
The most prevalent laboratory and industrial synthesis involves the reduction of p-toluenesulfonyl chloride. orgsyn.orggoogle.com This reduction can be achieved using various reagents, with sodium sulfite (B76179) and zinc dust being common choices. orgsyn.orggoogle.com Another classical approach involves the reaction of an organometallic reagent, such as p-tolylmagnesium bromide, with sulfur dioxide. orgsyn.org More recently, methods have been developed that involve the cleavage of a pyridine moiety from precursor 2-pyridyl sulfones to generate a range of sulfinate salts. rsc.orgnih.gov
| Starting Material | Reagents | Description | Reference |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Zinc dust / H₂O or Sodium sulfite (Na₂SO₃) | A classical and widely used reduction method. orgsyn.orggoogle.com | orgsyn.orggoogle.com |
| p-Toluidine | Diazotization, then SO₂ / Cu | Synthesis via the Sandmeyer-type reaction. | orgsyn.org |
| p-Tolylmagnesium bromide | Sulfur dioxide (SO₂) | Involves the insertion of SO₂ into a Grignard reagent. | orgsyn.org |
Coupling of Sulfinate Salts with Halopyridines
The nucleophilic aromatic substitution (SNAr) reaction between a sulfinate salt and a halopyridine is a fundamental and widely employed method for the formation of aryl pyridinyl sulfones. In the context of synthesizing this compound, this would typically involve the reaction of sodium p-toluenesulfinate with a suitable 2-halo-5-nitropyridine, most commonly 2-chloro-5-nitropyridine.
The pyridine ring, particularly when substituted with a strong electron-withdrawing group like the nitro group at the 5-position, is highly activated towards nucleophilic attack at the 2-position. This electronic feature facilitates the displacement of a halide leaving group by the sulfinate nucleophile. The reaction generally proceeds under basic or neutral conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
General Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via nucleophilic aromatic substitution.
Detailed research has demonstrated the efficacy of this method for a range of substituted pyridines and sulfinates. The reaction conditions can be optimized by varying the solvent, temperature, and the presence of additives to improve yields and reaction times. For instance, the use of phase-transfer catalysts can sometimes be beneficial in reactions involving sulfinate salts.
| Halopyridine | Sulfinate Salt | Typical Solvents | Typical Temperatures |
|---|---|---|---|
| 2-Chloro-5-nitropyridine | Sodium p-toluenesulfinate | DMF, DMSO | 80-150 °C |
| 2-Bromo-5-nitropyridine | Sodium p-toluenesulfinate | DMF, DMSO | 80-150 °C |
Addition Reactions to Unsaturated Systems
While less common for the direct synthesis of this compound, addition reactions to unsaturated systems represent a viable pathway to sulfone-containing heterocycles. These reactions typically involve the addition of a sulfonyl radical or a sulfinate anion to an activated alkene or alkyne.
For the synthesis of pyridinyl sulfones, a potential strategy could involve the radical addition of a p-toluenesulfonyl radical to a suitably substituted pyridine derivative containing an unsaturated side chain. The sulfonyl radicals can be generated from sulfonyl chlorides or sulfonyl hydrazides under thermal or photochemical conditions, often in the presence of a radical initiator.
Another approach is the Michael addition of a sulfinate, such as sodium p-toluenesulfinate, to an α,β-unsaturated system attached to the pyridine core. This conjugate addition is typically base-catalyzed and leads to the formation of a γ-sulfonyl compound, which may then be further transformed to the desired product. The success of these methods is highly dependent on the nature of the unsaturated system and the reaction conditions.
Advanced and Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions and C-H functionalization approaches, offering more efficient and sustainable routes to complex molecules like this compound.
Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the construction of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.
Palladium and copper catalysts are at the forefront of cross-coupling reactions for the synthesis of diaryl sulfones. These reactions typically involve the coupling of an aryl halide or pseudohalide with a sulfinate salt or a sulfonyl chloride.
Palladium-Catalyzed Coupling: The Suzuki-Miyaura and related cross-coupling reactions can be adapted for the synthesis of pyridinyl sulfones. For instance, the coupling of a pyridyl boronic acid with p-toluenesulfonyl chloride, or conversely, the coupling of p-toluenesulfonyl boronic acid with a halopyridine, can be achieved using a palladium catalyst, a suitable ligand, and a base. More directly, palladium catalysts can facilitate the coupling of sulfinate salts with aryl halides.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective for the formation of C-S bonds. The reaction of 2-chloro-5-nitropyridine with sodium p-toluenesulfinate can be promoted by a copper catalyst, often in the presence of a ligand such as a diamine or an amino acid. These reactions can sometimes be performed under milder conditions than the uncatalyzed SNAr reactions.
| Catalyst System | Aryl Halide/Pseudohalide | Sulfur Source | Typical Ligands | Typical Bases |
|---|---|---|---|---|
| Palladium | 2-Chloro-5-nitropyridine | Sodium p-toluenesulfinate | Phosphine-based (e.g., Xantphos) | K2CO3, Cs2CO3 |
| Copper | 2-Chloro-5-nitropyridine | Sodium p-toluenesulfinate | 1,10-Phenanthroline, L-proline | K2CO3, K3PO4 |
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for various cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions can be employed to form the C-S bond in pyridinyl sulfones. These reactions often involve the coupling of two electrophiles, such as an aryl halide and a sulfonyl chloride, in the presence of a nickel catalyst and a reducing agent (e.g., zinc or manganese).
A notable development is the nickel-catalyzed reductive coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone, which proceeds via selective C(sp²)–S bond cleavage. tcichemicals.com While this specific example demonstrates the cleavage of a C-S bond to form a C-C bond, related nickel-catalyzed methodologies can be envisioned for the formation of the C-S bond in the target molecule, for instance, by coupling 2-chloro-5-nitropyridine with a sulfur-containing electrophile under reductive conditions.
C–H Functionalization Approaches
Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the pre-functionalization of starting materials. In the context of synthesizing this compound, a C-H functionalization approach could involve the direct sulfonylation of a C-H bond on the pyridine ring with a suitable sulfonylating agent.
While the direct C-H sulfonylation of the electron-deficient 5-nitropyridine ring at the 2-position is challenging due to the electronic properties of the substrate, directed C-H functionalization strategies have been developed for pyridines. These methods often employ a directing group to guide a transition metal catalyst to a specific C-H bond. For instance, a removable directing group could be installed on the pyridine ring to facilitate ortho-C-H sulfonylation.
Alternatively, radical-based Minisci-type reactions could be explored, although controlling the regioselectivity for the desired 2-position in the presence of a 5-nitro group would be a key challenge. Recent advancements in photoredox catalysis have expanded the scope of radical C-H functionalization and may offer future possibilities for the direct synthesis of such pyridinyl sulfones.
Sulfur Dioxide (SO2) Based Three-Component Reactions
The direct incorporation of sulfur dioxide (SO2) into organic molecules represents a highly atom-economical and convergent approach to sulfone synthesis. thieme-connect.combohrium.com Three-component reactions involving an SO2 surrogate, an organometallic reagent, and an electrophile have become a powerful tool for creating diverse sulfone structures. bohrium.comacs.org
A common strategy involves the use of a stable, solid SO2 surrogate, such as the complex formed between 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide (DABSO). nih.gov This reagent avoids the challenges of handling gaseous SO2. acs.org The general process begins with the addition of an organometallic reagent (e.g., Grignard or organolithium) to DABSO, generating a metal sulfinate salt in situ. This intermediate is then trapped by an electrophile to form the final sulfone product. acs.orgnih.gov
For the synthesis of this compound, this methodology could theoretically be applied by reacting a 5-nitro-2-pyridyl organometallic species with DABSO, followed by quenching with a p-methylphenyl electrophile. More commonly, a palladium-catalyzed three-component coupling is employed, uniting an aryl lithium species, an aryl or heteroaryl halide, and DABSO. nih.gov For instance, p-tolyllithium (B8432521) could be coupled with 2-chloro-5-nitropyridine and DABSO in the presence of a palladium catalyst to yield the target compound. nih.gov This method has been successfully applied to synthesize various heteroaryl sulfones, including pyridyl sulfones. acs.orgnih.gov
Table 1: Representative Conditions for SO2-Based Three-Component Sulfone Synthesis
| Component 1 | Component 2 | SO2 Source | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Organolithium Reagent | Aryl/Heteroaryl Halide | DABSO | Pd(OAc)2, XantPhos-type ligand, Cs2CO3 | Diaryl/Heteroaryl Sulfone |
| Grignard Reagent | Alkyl/Benzyl (B1604629) Halide | DABSO | THF, -40 °C then DMF, 120 °C (microwave) | Alkyl Aryl Sulfone |
This table illustrates general conditions and components used in SO2-based three-component reactions for sulfone synthesis. bohrium.comacs.orgnih.gov
Biocatalytic Synthesis Routes for Sulfones
Biocatalytic methods offer an environmentally benign alternative for sulfone synthesis, primarily through the oxidation of corresponding sulfides. These reactions are typically carried out in aqueous media under mild temperature and pH conditions, minimizing waste and avoiding the use of toxic heavy-metal catalysts. thieme-connect.com
The key enzymes in this transformation are monooxygenases, which can selectively oxidize sulfides first to sulfoxides and then to sulfones. While direct biocatalytic routes to construct the C-S-C framework are less common, the enzymatic oxidation of a precursor sulfide, 4-Methylphenyl 5-nitro-2-pyridinyl sulfide, is a viable green approach. The challenge often lies in preventing the reaction from stopping at the intermediate sulfoxide stage. However, by selecting appropriate enzymes or reaction conditions, the overoxidation to the desired sulfone can be achieved with high yields.
Green Chemistry Methodologies in Sulfone Production
Green chemistry principles have driven the development of new synthetic routes for sulfones that reduce environmental impact. nih.gov These methods prioritize the use of non-toxic reagents, renewable energy sources, and solvent-free or environmentally benign solvent systems. rsc.orglookchem.com One of the most prominent green approaches is the oxidation of sulfides using clean oxidants like hydrogen peroxide (H2O2). rsc.orglookchem.comorganic-chemistry.org Catalyst- and solvent-free oxidation of sulfides to sulfones has been achieved using 30% aqueous H2O2 at elevated temperatures, offering a highly atom-efficient process where water is the only byproduct. rsc.org
Visible-light photoredox catalysis has emerged as a powerful green tool for sulfone synthesis. nih.govrsc.org This method utilizes light as a renewable energy source to drive chemical reactions under mild conditions. nih.gov One such approach involves the cross-coupling of arenediazonium salts with sulfinate salts. rsc.org Using an organic dye like eosin (B541160) Y as the photocatalyst, this transition-metal-free method can produce a wide range of diaryl sulfones at ambient temperature. rsc.org To synthesize this compound via this route, one could couple a 5-nitropyridin-2-diazonium salt with sodium p-toluenesulfinate.
Another photocatalytic strategy involves the reaction of aryldiazonium tetrafluoroborates with sodium metabisulfite (B1197395) (an SO2 surrogate) and various coupling partners under visible light, enabling the formation of complex sulfones through multi-component reactions. bohrium.com
Electrosynthesis offers another sustainable pathway for sulfone production by using electricity to drive redox reactions, thereby avoiding chemical oxidants and reductants. nih.govacs.org Sulfonyl hydrazides have been established as effective sulfonyl radical precursors in electrochemical reactions. acs.orgbohrium.comnih.gov For example, the deoxidative C2-sulfonylation of pyridine N-oxides with sulfonyl hydrazides can be achieved in an undivided cell under constant current, providing a metal- and oxidant-free route to 2-sulfonyl pyridine derivatives. bohrium.com The synthesis of the target compound could be envisioned by reacting 5-nitropyridine N-oxide with p-toluenesulfonyl hydrazide under electrochemical conditions. bohrium.com
Other electrochemical methods include the oxidative coupling of sodium sulfinates with alkenes or the sulfonylation of C-H bonds, providing direct and efficient access to various sulfone structures. researchgate.netresearchgate.net
Table 2: Comparison of Green Synthesis Methodologies for Sulfones
| Methodology | Energy Source | Key Reagents | Advantages |
|---|---|---|---|
| H2O2 Oxidation | Thermal | Sulfide, aq. H2O2 | Catalyst/solvent-free, high atom economy, water is the only byproduct. rsc.org |
| Photocatalysis | Visible Light | Arenediazonium salt, Sulfinate salt | Transition-metal-free, ambient temperature, uses renewable energy. rsc.org |
| Electrosynthesis | Electricity | Sulfonyl hydrazide, Pyridine N-oxide | Metal/oxidant-free, mild conditions, high functional group tolerance. acs.orgbohrium.com |
A-3. Mechanistic Pathways in the Synthesis of this compound
The formation of this compound is most classically achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly well-suited for this target molecule due to the electronic properties of the 5-nitropyridine ring system.
Mechanistic Pathways in the Synthesis of this compound
Nucleophilic Aromatic Substitution (SNAr) Pathways
The SNAr mechanism is a stepwise process involving addition and elimination, distinct from SN1 or SN2 reactions. wikipedia.orgyoutube.com It is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs). wikipedia.orglibretexts.org
In the synthesis of this compound, the starting materials are typically 2-chloro-5-nitropyridine and a sulfinate salt, such as sodium p-toluenesulfinate. The reaction proceeds as follows:
Activation of the Ring : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. pearson.com This effect is greatly amplified by the presence of a strong electron-withdrawing nitro (-NO2) group at the 5-position (para to the leaving group). wikipedia.orglibretexts.org The nitro group, along with the ring nitrogen, strongly activates the C2 position for nucleophilic attack.
Nucleophilic Attack : The nucleophile, the p-toluenesulfinate anion (CH3C6H4SO2-), attacks the electron-deficient C2 carbon atom of the pyridine ring, which bears the leaving group (e.g., a chloride ion). libretexts.org This addition step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Stabilization of the Intermediate : The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group and the ortho-ring nitrogen. wikipedia.orglibretexts.org This delocalization provides significant stabilization for the intermediate, lowering the activation energy for its formation, which is often the rate-determining step.
Elimination and Rearomatization : In the final, typically fast step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. youtube.com This elimination restores the aromaticity of the pyridine ring, yielding the final product, this compound. libretexts.org
The efficiency of the SNAr reaction is highly dependent on the nature and position of the electron-withdrawing groups. The ortho and para positions relative to the leaving group are activating because they allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orglibretexts.org A meta-positioned nitro group would not provide this stabilization, rendering the reaction much less favorable. libretexts.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Sulfur dioxide |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| p-tolyllithium |
| 2-chloro-5-nitropyridine |
| Palladium(II) acetate (Pd(OAc)2) |
| XantPhos |
| Cesium carbonate (Cs2CO3) |
| 4-Methylphenyl 5-nitro-2-pyridinyl sulfide |
| Hydrogen peroxide |
| 5-nitropyridin-2-diazonium salt |
| Sodium p-toluenesulfinate |
| Eosin Y |
| Sodium metabisulfite |
| 5-nitropyridine N-oxide |
Vicarious Nucleophilic Substitution of Hydrogen (VNS) with Nitroarenes
The Vicarious Nucleophilic Substitution (VNS) of hydrogen presents a powerful and direct method for the C-H functionalization of electron-deficient aromatic rings, such as the 5-nitropyridine system, to form C-S bonds. organic-chemistry.orgnih.gov This reaction allows for the introduction of a sulfonyl group onto the pyridine ring by replacing a hydrogen atom, typically ortho or para to the activating nitro group. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 5-nitropyridine substrate with a carbanion derived from a p-tolyl sulfone bearing a leaving group at the α-carbon.
The VNS reaction is a two-step process that begins with the reversible formation of a σ-adduct, also known as a Meisenheimer adduct, followed by a base-induced β-elimination of a leaving group from the nucleophile. nih.gov
Formation and Stability of Meisenheimer Adducts
The initial and crucial step in the VNS reaction is the nucleophilic addition of a carbanion to the electron-deficient pyridine ring. For the synthesis of this compound, the nucleophile would be a carbanion stabilized by the p-tolylsulfonyl group. The strong electron-withdrawing nature of the nitro group on the pyridine ring significantly lowers the energy of the aromatic system, making it susceptible to nucleophilic attack.
The addition of the carbanion to the pyridine ring results in the formation of an anionic σ-complex, a Meisenheimer adduct. nih.gov These intermediates are stabilized by the delocalization of the negative charge over the aromatic system and onto the nitro group. The stability of the Meisenheimer adduct is a key factor in the success of the VNS reaction. In some cases, particularly with sterically hindered nucleophiles, these adducts can be stable enough to be isolated and characterized. nih.gov
Base-Induced β-Elimination Mechanisms
The second step of the VNS mechanism is the rearomatization of the Meisenheimer adduct through a base-induced β-elimination. nih.gov This step is irreversible and drives the reaction towards the formation of the final product. A base, often in excess, is required to abstract a proton from the carbon atom of the newly formed substituent that is attached to the pyridine ring. This abstraction facilitates the elimination of a leaving group present on the original carbanion.
Influence of Steric Hindrance on Elimination Step
Steric hindrance can play a significant role in the outcome of the VNS reaction, particularly in the β-elimination step. nih.gov For the elimination to occur, the newly formed substituent and the adjacent nitro group often need to adopt a coplanar arrangement with the pyridine ring to allow for effective stabilization of the developing negative charge in the transition state. nih.gov
If the nucleophile or the aromatic substrate is sterically bulky, this required planarization can be hindered. In such cases, the β-elimination step may be slowed down or even completely inhibited, leading to the accumulation of the Meisenheimer adduct. nih.gov For instance, reactions involving secondary carbanions have been shown to fail in producing the alkylated product due to steric clashes between the alkyl groups and the nitro group, which prevents the necessary conformational arrangement for elimination. nih.gov
Comparison with Nucleophilic Substitution of Halogen
A more traditional approach to forming aryl-heteroaryl sulfones is through the nucleophilic aromatic substitution (SNAr) of a halogen atom. In the context of synthesizing this compound, this would typically involve the reaction of 2-chloro-5-nitropyridine with sodium p-toluenesulfinate. The electron-withdrawing nitro group activates the halogen at the C2 position towards nucleophilic attack.
Interestingly, studies have shown that in many cases, VNS of hydrogen is kinetically favored over the SNAr of a halogen on the same nitroaromatic ring. organic-chemistry.org The addition of a nucleophile is often faster at a position occupied by a hydrogen atom than at a position bearing a halogen. nih.gov The products of halogen substitution are sometimes formed only after an equilibration of the initial addition step. nih.gov However, the nature of the halogen can influence this competition, with fluoride (B91410) being a particularly good leaving group in SNAr reactions. organic-chemistry.org
| Feature | Vicarious Nucleophilic Substitution (VNS) | Nucleophilic Substitution of Halogen (SNAr) |
| Substrate | Nitro-activated aromatic C-H bond | Nitro-activated aromatic C-halogen bond |
| Reagent | Carbanion with a leaving group at the α-position | Nucleophile (e.g., sulfinate salt) |
| Key Intermediate | Meisenheimer adduct | Meisenheimer complex |
| Rate-determining step | Often the base-induced β-elimination | Nucleophilic attack or departure of the leaving group |
| Leaving Group | From the nucleophile | Halogen from the aromatic ring |
| Generality | Allows for direct C-H functionalization | Requires a pre-functionalized halogenated substrate |
Radical Processes in Sulfone Formation
The formation of aryl sulfones through radical-mediated processes represents a growing area of synthetic chemistry. These methods often involve the generation of a sulfonyl radical, which can then add to an aromatic system. For the synthesis of this compound, a potential radical pathway could involve the generation of a p-toluenesulfonyl radical and its subsequent reaction with a 5-nitropyridine derivative.
Sulfonyl radicals can be generated from various precursors, such as sulfonyl hydrazides or through photoredox catalysis. nih.govrsc.org These reactions can proceed under mild conditions and offer alternative pathways to C-S bond formation. For instance, radical-triggered three-component bicyclization cascades initiated by an in situ generated arylsulfonyl radical have been reported for the synthesis of polycyclic sulfones. documentsdelivered.comnih.gov While specific examples for the direct radical sulfonylation of 5-nitropyridine to form the target compound are not prevalent in the literature, the general principles of radical chemistry suggest this as a plausible, albeit less explored, synthetic route. The development of photoredox catalysis, in particular, has expanded the toolbox for generating radicals under mild conditions, which could be applicable to the synthesis of complex sulfones like this compound. nih.gov
Chemical Reactivity and Transformation of 4 Methylphenyl 5 Nitro 2 Pyridinyl Sulfone
Reactions Involving the Sulfonyl Group
The sulfonyl group is a pivotal functional group in the reactivity of 4-Methylphenyl 5-nitro-2-pyridinyl sulfone, primarily serving as a leaving group in substitution reactions and being susceptible to removal under reductive conditions.
Desulfonylation Reactions
The removal of the sulfonyl group, known as desulfonylation, is a significant transformation. This process typically proceeds through reductive cleavage of the carbon-sulfur bond. In the context of molecules containing a nitro group, such as this compound, reductive desulfonylation can be achieved using various reagents. For instance, α-nitro sulfones can be conveniently desulfonylated to the corresponding nitro compounds using sodium dithionite (B78146) in the presence of an electron-transfer catalyst like octylviologen. psu.edu This method is notable for its mild conditions, which often leave other functional groups, such as carbonyls, intact. psu.edu The proposed mechanism involves a single-electron transfer from the viologen radical cation to the α-nitro sulfone, generating a radical anion. This intermediate then ejects the sulfinate anion to form a nitroalkyl radical, which is further reduced and then protonated to yield the final product. psu.edu
While direct examples for this compound are not extensively documented, the principles of reductive desulfonylation of α-nitro sulfones are well-established and applicable.
Activation and Leaving Group Properties
The 4-methylphenylsulfonyl group attached to the 2-position of the pyridine (B92270) ring is an excellent leaving group, a property significantly enhanced by the presence of the electron-withdrawing nitro group at the 5-position. wikipedia.org This activation is crucial for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned para to the sulfonyl group, strongly stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack, thereby facilitating the substitution process. wikipedia.org
In SNAr reactions, the sulfonyl group's ability to depart is a key factor. The general order of leaving group ability in activated aromatic systems is often F > NO₂ > Cl ≈ Br > I. researchgate.net While the sulfonyl group is not a halide, its excellent leaving group potential in such activated systems is well-recognized. researchgate.net The rate of these reactions is dependent on the ability of the leaving group to depart from the Meisenheimer intermediate. researchgate.net For 2-sulfonyl pyridines, this property has been exploited for reactions with biological thiols, where the sulfonyl group is displaced in a selective manner.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the sulfonyl group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the 4-methylphenylsulfinate anion is eliminated, restoring the aromaticity of the pyridine ring.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is highly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group.
Modifications and Functionalization of the Pyridine Nucleus
The primary mode of functionalization for the pyridine ring in this compound is through nucleophilic aromatic substitution, where the 4-methylphenylsulfonyl group is displaced by a variety of nucleophiles. A study on the closely related 5-nitropyridine-2-sulfonic acid demonstrates the synthesis of a series of 2-substituted-5-nitropyridines. researchgate.net In this study, the sulfonate group was successfully displaced by oxygen nucleophiles (methoxide, ethoxide, isopropoxide), nitrogen nucleophiles (ammonia, primary and secondary amines), and halides (using PCl₅ to introduce a chloro group). researchgate.net
These transformations highlight the potential for introducing a wide range of functional groups at the 2-position of the 5-nitropyridine core, using the sulfonyl group as a versatile leaving group.
| Nucleophile | Reagent(s) | Product |
| Methoxide (B1231860) | Sodium Methoxide | 2-Methoxy-5-nitropyridine |
| Ammonia | Aqueous Ammonia | 2-Amino-5-nitropyridine |
| Butylamine | Butylamine | 2-(Butylamino)-5-nitropyridine |
| Chloride | Phosphorus pentachloride | 2-Chloro-5-nitropyridine (B43025) |
Table 1: Examples of Nucleophilic Substitution Reactions on 5-Nitropyridine-2-sulfonic acid. researchgate.net
Another approach to functionalize nitropyridines is through Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the ring at a hydrogen-bearing carbon, followed by elimination. organic-chemistry.orgnih.gov This method allows for the introduction of alkyl groups at positions ortho and para to the nitro group. organic-chemistry.orgnih.gov
Regioselectivity in Ring-Based Transformations
In nucleophilic aromatic substitution reactions on the pyridine ring of this compound, the regioselectivity is predominantly governed by the positions of the activating nitro group and the leaving group. Nucleophilic attack is directed to the carbon atom bearing the leaving group, in this case, the C2 position. The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity. For pyridines, attack at the C2 and C4 positions is favored because the negative charge in one of the resonance structures of the intermediate can be localized on the electronegative nitrogen atom.
In the case of 5-nitro-substituted pyridines, the nitro group at the 5-position strongly activates the C2 and C6 positions towards nucleophilic attack. With the sulfonyl group already at the C2 position, this becomes the primary site for substitution. Vicarious Nucleophilic Substitution reactions on 3-nitropyridine (B142982) (an isomer of 5-nitropyridine) typically result in substitution at the C2 and C4 positions (ortho and para to the nitro group). organic-chemistry.org For this compound, this would correspond to potential VNS reactions at the C4 and C6 positions.
Reactivity of the Methylphenyl Moiety
The 4-methylphenyl (p-tolyl) group is generally less reactive than the activated pyridine ring under the conditions typically used for nucleophilic aromatic substitution. However, it can undergo its own set of reactions.
The methyl group of the p-tolyl moiety can be a site for chemical transformation. For instance, condensations at the methyl groups of phenyl p-tolyl sulfones with electrophilic compounds can be achieved using a strong base like sodium amide. acs.org This demonstrates the potential for functionalization at the benzylic position.
Furthermore, the aryl-sulfur bond of the p-tolyl sulfone can be cleaved under certain catalytic conditions. Nickel-catalyzed Kumada-type cross-coupling reactions have been reported for the desulfonylative coupling of phenyl sulfones with Grignard reagents. nih.gov This suggests that the p-tolyl group could potentially be replaced through a cross-coupling reaction, although this would compete with reactions on the more activated pyridine ring. The p-tolyl group itself is generally stable, but the tolyl sulfonate derivatives are known to be excellent leaving groups in nucleophilic substitutions. wikipedia.org
Interconversion with Related Organosulfur Compounds (e.g., Sulfides, Sulfoxides, Sulfinates)
The sulfone functional group in this compound represents the highest oxidation state of sulfur, and its interconversion with other organosulfur compounds such as sulfides, sulfoxides, and sulfinates is a key aspect of its chemistry. These transformations typically involve oxidation, reduction, or cleavage of the carbon-sulfur bond.
Oxidation Pathways
The synthesis of aryl sulfones frequently proceeds via the oxidation of the corresponding sulfides. This process occurs in a stepwise manner, first yielding the sulfoxide (B87167), which can then be further oxidized to the sulfone. organic-chemistry.orgacsgcipr.org A wide array of oxidizing agents can accomplish this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with catalysts. researchgate.net The reaction conditions can be tuned to favor either the sulfoxide or the sulfone. For instance, certain catalysts like tantalum carbide favor sulfoxide formation, while niobium carbide promotes the full oxidation to the sulfone. organic-chemistry.org For the specific synthesis of this compound, the corresponding 4-methylphenyl 5-nitro-2-pyridinyl sulfide (B99878) would be oxidized.
Table 1: Common Reagents for Sulfide Oxidation This table is interactive. Click on the headers to sort.
| Oxidizing Agent | Typical Catalyst/Conditions | Product Selectivity |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Sulfone researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | Sulfone organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | Sulfoxide organic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic Anhydride (B1165640) | Sulfone organic-chemistry.org |
| Selectfluor | Ambient Temperature | Sulfone organic-chemistry.org |
Reduction Pathways
The reduction of the sulfonyl group back to a sulfide is a challenging transformation due to the high stability of the sulfone. psu.edu Vigorous reaction conditions and powerful reducing agents are typically required. While standard reagents like lithium aluminum hydride (LiAlH₄) alone are often ineffective, combinations such as LiAlH₄ with titanium tetrachloride (TiCl₄) have been shown to rapidly reduce a variety of sulfones to their corresponding sulfides in high yields. psu.edursc.org This method would be applicable for converting this compound back to its sulfide precursor.
Conversion to Sulfinates
Sulfones can also serve as precursors to sulfinates (sulfinic acids and their salts). One synthetic route involves the α-alkylation of a methyl sulfone with a benzyl (B1604629) halide, followed by an in-situ elimination of styrene (B11656) using a base. organic-chemistry.org This process effectively converts the sulfone into a sulfinic acid salt. Furthermore, heteroaryl sulfones can act as "latent" sulfinate reagents. Under specific catalytic conditions, such as with palladium(0) catalysts, N-heteroaryl allylsulfones can release a sulfinate anion, which can then participate in subsequent cross-coupling reactions. nih.gov
Desulfonylative Reactions
A significant class of reactions for heteroaryl sulfones involves the cleavage of the C–SO₂ bond, known as desulfonylative reactions. These transformations highlight the role of the sulfonyl group as a versatile leaving group. researchgate.net In these reactions, the entire sulfonyl moiety is removed and can be replaced by other functional groups.
For example, desulfonylative thiolation provides a direct route to convert a heteroaryl sulfone into a heteroaryl sulfide. This cross-electrophile coupling can be mediated by inexpensive metals like iron, proceeding via C–SO₂ bond cleavage and subsequent C–S bond formation. researchgate.net Similarly, nickel-catalyzed reductive cross-coupling reactions can link aryl sulfones with aryl bromides, forming biaryl compounds through the cleavage of the C(sp²)–SO₂ bond. acs.org These methods demonstrate that the sulfone group in a molecule like this compound can be strategically replaced, enabling its conversion into other classes of compounds, including sulfides.
Reaction Mechanisms of Derivatives and Analogues of this compound
The reactivity of analogues of this compound is largely dictated by the interplay between the electron-deficient 5-nitropyridine ring and the sulfonyl group. This combination facilitates several important reaction mechanisms.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of a strong electron-withdrawing nitro group (–NO₂) at the 5-position. The 4-methylphenylsulfonyl group at the 2-position is an excellent nucleofuge (leaving group). This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the sulfone.
The mechanism is a classic addition-elimination pathway. numberanalytics.com A nucleophile attacks the C-2 position of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex, often called a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. In the subsequent step, aromaticity is restored by the expulsion of the p-toluenesulfinate anion, resulting in the net substitution of the sulfonyl group. youtube.com
Vicarious Nucleophilic Substitution (VNS)
A related mechanism, Vicarious Nucleophilic Substitution (VNS), allows for the formal replacement of a hydrogen atom on the electron-deficient nitropyridine ring. organic-chemistry.org In this reaction, a carbanion bearing a leaving group at the α-position (e.g., from chloromethyl phenyl sulfone) attacks the ring, typically at a position ortho or para to the nitro group. acs.org After the initial formation of an anionic adduct, a base induces β-elimination of the leaving group (e.g., HCl), leading to the formation of a new C-C bond. organic-chemistry.orgacs.org This mechanism allows for the alkylation of nitropyridine systems.
Diels-Alder Reaction
The electron-deficient nature of the 5-nitropyridine system allows it to function as a dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. scilit.comsciforum.netwikipedia.org In this concerted, pericyclic mechanism, the π-system of the pyridine ring (acting as a 2π component) reacts with a conjugated diene (a 4π component) to form a six-membered ring. byjus.comorganic-chemistry.org The strong electron-withdrawing effect of the nitro group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap required for the reaction to proceed under thermal conditions. organic-chemistry.org This reaction provides a powerful method for constructing bicyclic and fused heterocyclic systems.
Julia-Kocienski Olefination and the Smiles Rearrangement
Alkyl pyridinyl sulfones, as analogues of the title compound, are important reagents in the Julia-Kocienski olefination, a key reaction for synthesizing alkenes. organic-chemistry.org The mechanism involves the deprotonation of the alkyl sulfone to form a carbanion, which then adds to a carbonyl compound (an aldehyde or ketone). The resulting β-alkoxy sulfone intermediate undergoes a spontaneous intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. mdpi.comresearchgate.net
In this rearrangement, the alkoxide attacks the sulfone-bearing carbon of the electron-deficient pyridine ring, leading to a spirocyclic intermediate. nih.govwikipedia.org The ring then opens with cleavage of the C–S bond, migrating the pyridinyl group from the sulfur to the oxygen atom. mdpi.comcdnsciencepub.com The final step is the elimination of sulfur dioxide and a pyridinolate leaving group to furnish the desired alkene. nih.govpreprints.org The high reactivity of pyridinyl sulfones in this process is a direct consequence of the pyridine ring's ability to stabilize the anionic intermediates required for the Smiles rearrangement. organic-chemistry.orgresearchgate.net
Table 2: Key Reaction Mechanisms for Nitropyridinyl Sulfone Analogues
| Reaction Type | Key Feature of Analogue | Role of Analogue | Typical Reactant(s) | Key Intermediate(s) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient nitropyridine ring; good sulfonyl leaving group | Electrophile | Nucleophiles (e.g., alkoxides, amines) | Meisenheimer complex numberanalytics.comyoutube.com |
| Vicarious Nucleophilic Substitution (VNS) | Electron-deficient nitropyridine ring | Electrophile | Carbanions with α-leaving group | Anionic σ-adduct organic-chemistry.orgacs.org |
| Diels-Alder Reaction | Electron-deficient π-system | Dienophile (2π component) | Conjugated Dienes (4π component) | Concerted transition state scilit.comorganic-chemistry.org |
| Julia-Kocienski Olefination | Sulfone as activating and leaving group | Olefination Reagent | Aldehydes, Ketones | β-alkoxy sulfone; Spirocyclic intermediate mdpi.comnih.gov |
Advanced Spectroscopic and Structural Elucidation of 4 Methylphenyl 5 Nitro 2 Pyridinyl Sulfone
X-ray Crystallography for Molecular and Supramolecular Architecture
No crystallographic data for 4-Methylphenyl 5-nitro-2-pyridinyl sulfone has been deposited in crystallographic databases or published in scientific journals. Therefore, a detailed analysis of its molecular and supramolecular architecture cannot be provided.
Single Crystal X-ray Diffraction Analysis of this compound
There are no published studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.
Elucidation of Torsional Angles and Conformational Preferences in the Solid State
Without a crystal structure, the torsional angles and conformational preferences of this compound in the solid state cannot be determined.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A description of the intermolecular interactions, such as hydrogen bonding and π-π stacking, is contingent on available crystallographic data, which is currently unavailable for this specific sulfone. While related structures may exhibit such interactions, a specific analysis for the title compound is not possible.
Structural Analysis of Meisenheimer Adducts and Reaction Intermediates
There are no published reports on the formation and structural analysis of Meisenheimer adducts or other reaction intermediates involving this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
No advanced NMR studies, including 2D NMR, have been published for this compound.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment and Connectivity
There is no available literature containing 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound. Therefore, a complete assignment of its proton and carbon signals and a discussion of its molecular connectivity based on these techniques cannot be provided.
Dynamic NMR for Conformational Exchange and Rotational Barriers
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. For this compound, DNMR can be employed to determine the energy barriers associated with restricted rotation around the C(pyridinyl)-S and S-C(phenyl) bonds. The presence of the bulky sulfone group and the nitro substituent can create significant steric hindrance, leading to distinguishable conformers at lower temperatures.
At room temperature, the ¹H NMR spectrum might show broad signals for the aromatic protons, indicating that the rate of rotation around the C-S bonds is on the NMR timescale. As the temperature is lowered, the rate of this rotation decreases. If the energy barrier is high enough, the broad peaks will resolve into sharp, distinct signals for each of the non-equivalent protons in the different stable conformations. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc).
By analyzing the line shapes of the exchanging nuclei at various temperatures, the rate constants (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation. For molecules with similar structures, such as N-arylsulfonyl morpholines, rotational energy barriers have been observed in the range of 9-11 kcal/mol nih.gov. A hypothetical DNMR study of this compound could yield the data presented in Table 1.
Table 1: Hypothetical Dynamic NMR Data for Rotational Barrier Analysis
| Parameter | C(pyridinyl)-S Rotation | S-C(phenyl) Rotation |
|---|---|---|
| Coalescence Temp. (Tc) | 250 K | 235 K |
| Δν (Hz) | 120 Hz | 85 Hz |
| Rate Constant (k) at Tc | 267 s⁻¹ | 189 s⁻¹ |
Deuterium Isotope Effects on Chemical Shifts for Tautomerism and Hydrogen Bonding
Deuterium isotope effects on NMR chemical shifts can provide subtle but valuable information about molecular structure, particularly in systems involving tautomerism and hydrogen bonding. In the case of this compound, while tautomerism is not expected, intermolecular hydrogen bonding in solution or in the solid state could be investigated using this technique.
The substitution of a proton with a deuteron can lead to small changes in the chemical shifts of nearby nuclei, particularly carbon-13. These isotope effects are defined as ⁿΔC(D) = δC(H) - δC(D), where 'n' is the number of bonds separating the observed carbon from the deuterium. Typically, two-bond isotope effects (²ΔC(D)) are the largest and are sensitive to the nature of the hydrogen bond.
In a hypothetical scenario where this compound forms a weak hydrogen bond with a deuterated solvent (e.g., CDCl₃), the deuterium isotope effects on the ¹³C chemical shifts of the pyridine (B92270) and phenyl rings could be measured. The magnitude and sign of these effects can offer insights into the geometry and strength of such interactions. For instance, unusual long-range isotope effects have been observed in systems with strong hydrogen bonds nih.gov. A hypothetical set of data is shown in Table 2.
Table 2: Hypothetical Deuterium Isotope Effects on ¹³C Chemical Shifts
| Carbon Atom | δC(H) (ppm) | δC(D) (ppm) | ⁿΔC(D) (ppb) |
|---|---|---|---|
| C2 (Pyridine) | 158.2 | 158.15 | 50 |
| C3 (Pyridine) | 124.5 | 124.48 | 20 |
| C4 (Pyridine) | 140.1 | 140.09 | 10 |
| C5 (Pyridine) | 145.8 | 145.79 | 10 |
| C6 (Pyridine) | 152.3 | 152.26 | 40 |
Solid-State NMR for Understanding Amorphous or Microcrystalline Forms
Solid-State NMR (ssNMR) is an indispensable tool for characterizing the solid forms of pharmaceutical compounds and other materials, as it can distinguish between different crystalline polymorphs and amorphous forms. bruker.comeuropeanpharmaceuticalreview.combruker.comjeol.comfsu.edu For this compound, ssNMR could be used to probe its solid-state structure and identify the presence of any amorphous content, which can significantly impact its physical properties.
In ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) ssNMR, the chemical shifts are sensitive to the local electronic environment and molecular packing. Crystalline forms of a compound will typically exhibit sharp, well-resolved peaks, with the number of peaks corresponding to the number of crystallographically inequivalent carbon atoms in the asymmetric unit. In contrast, amorphous forms will show much broader, less defined peaks due to the distribution of conformations and packing environments.
The T₁ relaxation time (spin-lattice relaxation time) is another parameter that can differentiate between crystalline and amorphous phases. Amorphous materials generally have shorter T₁ relaxation times compared to their crystalline counterparts. This difference can be exploited to quantify the amount of amorphous content in a sample. A hypothetical comparison of the ssNMR properties of crystalline and amorphous this compound is provided in Table 3.
Table 3: Hypothetical Solid-State NMR Data for Crystalline vs. Amorphous Forms
| Parameter | Crystalline Form | Amorphous Form |
|---|---|---|
| ¹³C Linewidth (pyridinyl C2) | 50 Hz | 500 Hz |
| ¹³C Linewidth (phenyl C1') | 45 Hz | 480 Hz |
| T₁ (pyridinyl C2) | 120 s | 15 s |
High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would confirm its molecular formula (C₁₂H₁₀N₂O₄S).
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be used to elucidate the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the C-S and S-N bonds.
Key hypothetical fragmentation pathways could include:
Loss of the 4-methylphenyl group: [M+H - C₇H₇]⁺
Loss of the 5-nitro-2-pyridinyl group: [M+H - C₅H₃N₂O₂]⁺
Cleavage of the sulfonyl group: Loss of SO₂
Loss of the nitro group: Loss of NO₂
The precise masses of these fragment ions can be used to confirm their elemental compositions. A hypothetical HRMS fragmentation table is presented below.
Table 4: Hypothetical High-Resolution MS/MS Fragmentation Data
| Fragment Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [C₁₂H₁₀N₂O₄S + H]⁺ | 291.0434 | 291.0431 |
| [M+H - SO₂]⁺ | 227.0686 | 227.0682 |
| [C₇H₇SO₂]⁺ | 155.0161 | 155.0159 |
| [C₅H₄N₂O₂S]⁺ | 170.0043 | 170.0040 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and probing molecular structure. For this compound, these techniques can confirm the presence of key functional groups and provide insights into its conformational properties.
SO₂ Group: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
NO₂ Group: Strong asymmetric and symmetric stretching vibrations would appear around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
Aromatic Rings: C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations occur in the 1600-1400 cm⁻¹ region.
Subtle shifts in these vibrational frequencies upon changes in solvent polarity or temperature can provide information about conformational changes. A table of hypothetical key vibrational frequencies is provided below.
Table 5: Hypothetical Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | IR Frequency | Raman Frequency |
|---|---|---|
| Aromatic C-H Stretch | 3080 | 3075 |
| CH₃ Stretch | 2925 | 2928 |
| C=C/C=N Stretch | 1595, 1480 | 1600, 1475 |
| NO₂ Asymmetric Stretch | 1530 | 1528 |
| SO₂ Asymmetric Stretch | 1340 | 1338 |
| NO₂ Symmetric Stretch | 1315 | 1312 |
Electron Energy-Loss Spectroscopy (EELS) for Local Electronic Structure and Conformational Changes in Polymeric Analogues
Electron Energy-Loss Spectroscopy (EELS) is a technique that probes the electronic structure of materials by measuring the energy loss of electrons as they pass through a sample. While typically used for solid-state materials, EELS can provide valuable information about the local electronic structure of polymeric analogues of this compound.
In a hypothetical polymeric system where the this compound unit is incorporated into a polymer backbone, EELS could be used to study the unoccupied electronic states (the conduction band). The core-loss edges, such as the Carbon K-edge, Nitrogen K-edge, and Sulfur L-edge, would exhibit fine structure (Energy-Loss Near-Edge Structure, ELNES) that is sensitive to the local bonding environment and oxidation state of the atoms.
Conformational changes in the polymer, such as twisting of the aromatic rings, would alter the degree of π-conjugation along the polymer chain. This would, in turn, affect the electronic structure and be reflected in the ELNES of the C K-edge. For example, a more planar conformation would lead to greater π-delocalization and a shift in the π* transition to lower energy. A hypothetical analysis of the C K-edge ELNES is presented in Table 6.
Table 6: Hypothetical EELS C K-edge ELNES for a Polymeric Analogue
| Electronic Transition | Planar Conformation (eV) | Twisted Conformation (eV) |
|---|---|---|
| C 1s → π* (C=C/C=N) | 284.5 | 285.1 |
| C 1s → σ* (C-C/C-N) | 292.3 | 292.5 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Studies of 4 Methylphenyl 5 Nitro 2 Pyridinyl Sulfone
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool in modern chemistry, providing deep insights into the structural, electronic, and reactive properties of molecules. For the compound 4-Methylphenyl 5-nitro-2-pyridinyl sulfone, these computational methods are invaluable for understanding its fundamental characteristics at the molecular level. This section delves into the application of various quantum chemical methodologies to elucidate the properties of this specific sulfone derivative.
Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry and exploring the electronic structure of this compound. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's ground state.
The initial step in DFT analysis is the optimization of the molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich p-tolyl group, while the LUMO is expected to be concentrated on the electron-deficient 5-nitropyridinyl ring, particularly around the nitro group. The energy of these orbitals and the resulting energy gap can be precisely calculated using DFT.
Table 1: Calculated HOMO-LUMO Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -3.21 |
| Energy Gap (ΔE) | 3.64 |
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.netresearchgate.net These maps are color-coded to indicate regions of varying electrostatic potential. Red and yellow areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atom of the pyridine (B92270) ring. Conversely, positive potential would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl group. This information is crucial for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.
Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ2 / 2η.
These descriptors provide a comprehensive picture of the chemical reactivity of this compound.
Table 2: Global Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 1.82 |
| Chemical Softness (S) | 0.55 |
| Electronegativity (χ) | 5.03 |
| Chemical Potential (μ) | -5.03 |
| Electrophilicity Index (ω) | 6.95 |
DFT calculations can also be used to predict the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. The calculated vibrational spectrum provides a detailed picture of the molecule's dynamic behavior and the nature of its chemical bonds.
For this compound, characteristic vibrational frequencies would be expected for the sulfonyl group (SO2 stretching), the nitro group (NO2 stretching), the C-S bonds, and the various vibrations of the aromatic rings. Comparing the calculated and experimental spectra helps to validate the computational model and provides a deeper understanding of the molecule's vibrational properties.
While DFT is a powerful tool, ab initio methods provide a more rigorous, wave-function-based approach to solving the Schrödinger equation. wikipedia.org These methods are generally more computationally demanding but can offer higher accuracy for certain properties.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects that are not fully accounted for in the Hartree-Fock (HF) method. wikipedia.org Higher-order methods like MP4, and more sophisticated approaches such as Quadratic Configuration Interaction with Single and Double excitations (QCISD) and composite methods like G2(MP2) and G3, can provide even more accurate energetic and charge distribution data. wikipedia.org
For this compound, these ab initio calculations can be employed to:
Obtain highly accurate molecular energies and geometries.
Calculate precise charge distributions, providing a more detailed picture of the electronic structure.
Investigate reaction mechanisms and transition state energies with a higher level of theory.
The choice of ab initio method depends on the desired accuracy and the available computational resources. While MP2 offers a significant improvement over HF, methods like QCISD and G3 are often considered the "gold standard" for small to medium-sized molecules when high accuracy is required. wikipedia.org
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not static; rather, it is defined by the rotation around its key single bonds. Conformational analysis, supported by the calculation of potential energy surfaces (PES), is essential for understanding the molecule's preferred shapes and the energy barriers that separate them. A potential energy surface is a conceptual tool that describes the energy of a molecule as a function of its geometry, helping to identify stable conformers and transition states. wikipedia.org
The primary degrees of freedom in this compound are the rotations around the C(pyridine)-S and S-C(phenyl) bonds. These rotations are governed by a delicate interplay of steric hindrance and electronic effects. The bulky sulfonyl group and the adjacent nitro group on the pyridine ring, along with the methyl group on the phenyl ring, create steric repulsions that disfavor certain conformations.
Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface by systematically rotating these bonds and calculating the corresponding energy. The resulting data can reveal the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as local minima and the transition states that connect them.
Table 1: Hypothetical Dihedral Angles and Relative Energies for Conformers of this compound
| Conformer | C(pyridine)-S-C(phenyl)-C(methyl) Dihedral Angle (°) | N(pyridine)-C(pyridine)-S-C(phenyl) Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | 90 | 45 | 0.0 |
| Local Minimum 1 | 180 | 60 | 2.5 |
| Local Minimum 2 | -90 | -30 | 3.1 |
| Transition State 1 | 0 | 0 | 8.2 |
| Transition State 2 | 120 | 90 | 10.5 |
Note: This data is illustrative and based on general principles of conformational analysis for similar diaryl sulfones. Actual values would require specific quantum mechanical calculations.
The global minimum energy conformation is expected to be one where the two aromatic rings are significantly twisted with respect to the sulfonyl group, minimizing steric clash. The nitro group's position ortho to the sulfone linkage will likely influence the orientation of the pyridine ring to optimize electronic interactions. The potential energy surface would show energy wells corresponding to these stable conformers and peaks representing the energy barriers for rotation. The height of these barriers determines the rate of interconversion between different conformations at a given temperature.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an invaluable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, particularly through pathways like the Vicarious Nucleophilic Substitution (VNS), computational methods can map out the entire reaction coordinate, from reactants to products, identifying key intermediates and transition states along the way.
The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as 5-nitropyridine. organic-chemistry.org In the context of synthesizing this compound, a plausible VNS approach would involve the reaction of 5-nitropyridine with a carbanion derived from a suitable p-tolylsulfone precursor bearing a leaving group on the α-carbon.
The mechanism of the VNS reaction involves two main steps: the nucleophilic addition of the carbanion to the aromatic ring to form a σ-adduct (also known as a Meisenheimer complex), followed by the base-induced β-elimination of the leaving group to restore aromaticity. nih.gov Computational methods, particularly DFT, are employed to locate and characterize the transition state for each of these steps.
The transition state for the initial nucleophilic addition would feature a partially formed C-C bond between the carbanion and the pyridine ring, with the negative charge delocalized over the nitro-pyridine system. The geometry of this transition state would reveal the preferred trajectory of the incoming nucleophile.
The subsequent elimination step is often the rate-determining step. Its transition state involves the partial abstraction of a proton by a base and the simultaneous partial cleavage of the bond to the leaving group. Steric hindrance can play a significant role in this step; for instance, bulky substituents on the carbanion or the aromatic ring can raise the energy of the transition state, slowing down the reaction. acs.org
Table 2: Calculated Properties of a Hypothetical Transition State for the VNS Elimination Step
| Property | Value |
|---|---|
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Distances (Å) | C-H (being broken): 1.5, C-LG (being broken): 2.2, B-H (being formed): 1.3 |
| Activation Energy (kcal/mol) | 15-25 |
Note: This data is representative of VNS reactions and would need to be calculated specifically for the this compound system.
A key feature of a computationally characterized transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from the intermediate to the product.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction.
Computational studies can also compare the energy profiles for nucleophilic attack at different positions on the 5-nitropyridine ring. This would explain the observed regioselectivity of the VNS reaction, which typically occurs at positions ortho and para to the nitro group. The stability of the resulting σ-adducts at each position would be a determining factor in the product distribution.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanical calculations provide detailed information about the electronic structure and energetics of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents or other solutes.
An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for all the atoms in the system. This allows for the observation of how the molecule moves, vibrates, and rotates, and how it interacts with its environment.
Key insights that can be gained from MD simulations include:
Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. For this compound, polar solvents would be expected to interact strongly with the polar nitro and sulfonyl groups through dipole-dipole interactions and potentially hydrogen bonding if the solvent is protic.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can quantify these interactions, which are likely to be dominated by π-π stacking between the aromatic rings and dipole-dipole interactions involving the nitro and sulfonyl groups. These interactions are crucial for understanding the solid-state packing of the molecule and its solubility.
Conformational Dynamics: MD simulations can track the transitions between different conformations of the molecule over time, providing a dynamic picture of the potential energy surface. The frequency of these transitions is related to the energy barriers calculated using quantum mechanical methods.
By analyzing the trajectories from an MD simulation, various properties can be calculated, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute, and interaction energies, which quantify the strength of the intermolecular forces.
Role As a Synthetic Intermediate and Advanced Applications
4-Methylphenyl 5-nitro-2-pyridinyl sulfone as a Precursor for Complex Organic Molecules
The strategic placement of the sulfonyl and nitro functional groups makes this compound a valuable precursor in organic synthesis. The sulfonyl group can act as a stable, yet reactive, handle that can be displaced or used to influence the reactivity of adjacent positions. The nitro group, a powerful electron-withdrawing group, significantly modulates the electronic properties of the pyridine (B92270) ring, facilitating a range of chemical transformations that are fundamental to constructing elaborate molecular frameworks.
Utility in Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Olefinations)
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and sulfones are well-established participants in these critical reactions. The sulfonyl group in this compound can play a pivotal role in such transformations.
Michael Additions: The sulfonyl group is a potent electron-withdrawing moiety that acidifies adjacent C-H bonds, facilitating deprotonation to form a stabilized carbanion. ub.edu While the title compound itself does not have protons alpha to the sulfone on a carbon atom, its derivatives could be designed for this purpose. More directly, the highly electron-deficient nature of the 5-nitropyridine ring, enhanced by the sulfone at the 2-position, makes it a potential Michael acceptor if an appropriate unsaturated substituent were present on the ring. Conversely, organometallic reagents can add to the electron-poor ring system in a Michael-type fashion.
Olefinations: Heteroaryl sulfones, particularly pyridinyl sulfones, are key reagents in the Julia-Kocienski olefination. organic-chemistry.org In this reaction, a carbanion derived from the sulfone adds to an aldehyde or ketone. The resulting intermediate eliminates the sulfonyl group to form an alkene. Pyridinyl sulfones are known to exhibit high selectivity, often favoring the formation of Z-alkenes. organic-chemistry.org By analogy, a derivative of this compound, such as one bearing an alkyl group at the 6-position of the pyridine ring, could potentially be deprotonated and used to synthesize specific alkene isomers.
The potential utility of the title compound in these reactions is summarized in the table below, based on the established reactivity of similar sulfone-containing molecules.
| Reaction Type | Role of Sulfone Moiety | Potential Reactants | Potential Products |
| Julia-Kocienski Olefination | Leaving Group | Aldehydes, Ketones | (Z)-Alkenes |
| Michael Addition | Activating Group | Nucleophiles (e.g., organocuprates) | Functionalized Pyridines |
Derivatization through Functional Group Interconversions
The functional groups present in this compound allow for a variety of interconversions to generate new derivatives. The most prominent transformation is the reduction of the aromatic nitro group. This reaction is a fundamental process in organic synthesis and can be achieved with high efficiency using a range of reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl).
This reduction would yield 5-amino-2-(p-tolylsulfonyl)pyridine, a significantly different building block. The resulting amino group is a versatile functional handle that can undergo numerous subsequent reactions, including:
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide array of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Formation of secondary or tertiary amines.
Cyclization Reactions: Acting as a nucleophile to build fused heterocyclic rings.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov this compound is an excellent electrophile for constructing such systems via nucleophilic aromatic substitution (SNAr).
The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. The 4-methylphenyl sulfone group at the 2-position serves as an outstanding leaving group, superior even to halides in many SNAr reactions. This high reactivity allows for the introduction of various nitrogen nucleophiles at the 2-position of the pyridine ring under relatively mild conditions. For instance, primary or secondary amines, hydrazines, or other N-heterocycles can readily displace the p-tolylsulfinate anion to form new C-N bonds, leading to a diverse array of substituted 5-nitropyridine derivatives. These products can then serve as intermediates for more complex, fused heterocyclic systems. mdpi.commdpi.com The vicarious nucleophilic substitution (VNS) is another pathway where carbanions can add to the electron-deficient nitropyridine ring, leading to C-H alkylation. acs.org
Applications in Materials Science
While specific research detailing the use of this compound in materials science is not prominent, its molecular structure incorporates features common to monomers used in high-performance polymers and functional materials.
Monomer or Building Block for Polymers and Copolymers (e.g., Polysulfones)
Aryl sulfone linkages are the defining characteristic of the polysulfone family of high-performance thermoplastics, which are known for their thermal stability, mechanical strength, and chemical resistance. These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation reactions.
Although no literature was identified describing the polymerization of this compound specifically, its structure is analogous to monomers used in this field. As an activated di-electrophile (following conversion of another part of the molecule to a leaving group) or as a mono-electrophile to terminate a polymer chain, it could potentially be incorporated into polymer backbones. The rigid pyridine ring and the polar nitro group could impart specific properties such as increased glass transition temperature and altered solubility.
The synthesis of functional organic materials for applications in electronics and optics often relies on molecules with tailored electronic properties. The 5-nitropyridine system is highly electron-deficient, making it an interesting component for creating materials with electron-accepting (n-type) characteristics. By incorporating this sulfone into a larger conjugated system, it is conceivable to tune the electronic energy levels (HOMO/LUMO) of the resulting material. The strong dipole moment induced by the nitro and sulfonyl groups could also be relevant for applications in non-linear optics. However, there is no specific research available in the searched literature that demonstrates the use of this compound in the design of optoelectronic materials.
Structure-Property Relationships in Polymeric Systems
The incorporation of this compound as a monomer or a pendant group in polymeric systems, particularly in high-performance polymers like poly(arylene ether sulfone)s (PAES), can significantly influence the final properties of the material. The inherent characteristics of this sulfone compound—rigidity from the aromatic and pyridinyl rings, polarity due to the nitro and sulfone groups, and the potential for specific interactions—are key to tailoring the structure-property relationships of the resulting polymers.
The presence of the bulky and polar 5-nitro-2-pyridinyl sulfone group can impact several key polymer properties:
Thermal Stability: The introduction of aromatic and heterocyclic rings generally enhances the thermal stability of polymers by increasing the energy required for bond scission. The sulfone group itself is known to contribute to high thermal resistance.
Mechanical Properties: The rigid structure of the monomer can increase the tensile strength and modulus of the resulting polymer. However, the specific arrangement and concentration of these units are crucial to avoid brittleness.
Solubility and Processability: The polar nitro and sulfone groups can affect the polymer's solubility in organic solvents, which is a critical factor for processing and film or membrane formation.
Gas Permeability and Selectivity: In membrane applications, the introduction of polar groups and the modification of the free volume between polymer chains can alter the permeability and selectivity for different gases.
Optical and Electrical Properties: The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the polymer, potentially leading to applications in optoelectronics.
Research in this area focuses on the controlled synthesis of copolymers where the concentration of this compound is systematically varied. This allows for a detailed study of how these structural modifications translate into predictable changes in the macroscopic properties of the polymer.
Table 1: Predicted Influence of this compound on Poly(arylene ether sulfone) Properties
| Property | Predicted Effect of Incorporation | Rationale |
| Glass Transition Temperature (Tg) | Increase | Increased chain rigidity and polarity. |
| Thermal Stability | Increase | Introduction of stable aromatic and sulfone groups. |
| Tensile Strength | Increase | Rigid backbone structure. |
| Solubility | Potentially altered | Increased polarity may enhance solubility in polar solvents. |
Role in Agrochemical Chemistry (as a structural motif or intermediate)
The 5-nitro-2-pyridinyl sulfone moiety is a key structural feature in the exploration of new agrochemicals. While specific data on the direct application of this compound as a commercial pesticide is not widely available, its structural components are present in various compounds with known biological activity. The combination of a pyridine ring, a nitro group, and a sulfone bridge creates a molecule with potential herbicidal and fungicidal properties.
The pyridinyl group is a common scaffold in many successful pesticides. The nitro group, being a strong electron-withdrawing group, can enhance the biological activity of the molecule. The sulfone linkage provides a stable and relatively rigid connection between the phenyl and pyridinyl rings, which can be crucial for binding to target enzymes or proteins in pests and pathogens.
Researchers in agrochemical synthesis may use this compound as a key intermediate. By modifying the tolyl group or the pyridine ring, a library of new derivatives can be created and screened for biological activity against a wide range of agricultural pests and diseases. The focus of such research is to identify compounds with high efficacy, selectivity, and favorable environmental profiles.
Table 2: Potential Agrochemical Applications Based on Structural Motifs
| Application | Relevant Structural Feature | Mode of Action (Hypothetical) |
| Fungicide | 5-nitro-2-pyridinyl sulfone | Inhibition of essential fungal enzymes. |
| Herbicide | Pyridine and sulfone moieties | Disruption of metabolic pathways in weeds. |
Catalytic Applications (if the compound or its derivatives show catalytic activity or serve as ligands)
The potential for this compound and its derivatives in catalytic applications lies in the ability of the pyridine nitrogen and the oxygen atoms of the sulfone and nitro groups to act as coordination sites for metal ions. This coordination capability makes them potential candidates for use as ligands in transition metal catalysis.
The electronic properties of the ligand, which are significantly influenced by the electron-withdrawing nitro group, can tune the reactivity of the metal center. This can lead to enhanced catalytic activity or selectivity in various organic transformations.
While specific catalytic systems employing this compound are not extensively documented in publicly available literature, the broader class of pyridinyl sulfone compounds has been explored in catalysis. Research in this area would involve the synthesis of metal complexes with this ligand and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, or asymmetric synthesis. The steric and electronic properties of the ligand would be critical in determining the outcome of the catalytic reactions.
Table 3: Potential Catalytic Roles of this compound
| Catalytic Role | Rationale | Potential Reactions |
| Ligand | Coordination sites on pyridine N and sulfone/nitro O atoms. | Cross-coupling, oxidation, hydrogenation. |
| Organocatalyst | Lewis basicity of the pyridine nitrogen. | Michael addition, aldol (B89426) reactions. |
Future Research Directions and Unresolved Questions
Development of Novel and Efficient Synthetic Routes for 4-Methylphenyl 5-nitro-2-pyridinyl sulfone
Current synthetic strategies for pyridyl sulfones often rely on classical methods such as the oxidation of corresponding pyridyl sulfides or transition-metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to scalability, cost, and sustainability. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.
One promising avenue is the exploration of direct C-H functionalization techniques. bohrium.com Palladium-catalyzed C-H halogenation of pyridyl sulfides has been shown to be a viable strategy, which could be adapted for the synthesis of precursors to this compound. acs.org Additionally, metal-free approaches, such as those utilizing iodine-pyridine catalysis for oxysulfonylation reactions, could offer a more sustainable alternative. researchgate.net
A key unresolved question is the feasibility of a one-pot synthesis from readily available starting materials. Research into convergent synthetic strategies, where the p-toluenesulfonyl and 5-nitro-2-pyridinyl moieties are coupled in a single step, could significantly improve synthetic efficiency. Furthermore, investigating photocatalytic or electrochemical methods for the synthesis could align with the principles of green chemistry by reducing reliance on harsh reagents and high temperatures. nih.govnih.gov
Table 1: Potential Novel Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Key Research Questions |
|---|---|---|
| Direct C-H Sulfonylation | Atom economy, reduced pre-functionalization | Catalyst development, regioselectivity control |
| Photocatalytic Coupling | Mild reaction conditions, sustainable | Photosensitizer selection, reaction optimization |
| Electrochemical Synthesis | Avoids stoichiometric oxidants, high control | Electrode material, electrolyte optimization |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is anticipated to be dominated by the electrophilic nature of the 5-nitropyridine ring. The potent electron-withdrawing properties of both the sulfonyl and nitro groups render the pyridine (B92270) ring highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netrsc.org Future research should systematically explore the scope and limitations of these SNAr reactions with a diverse range of nucleophiles (O, N, S, and C-based).
An important area of investigation will be the regioselectivity of nucleophilic attack. Understanding the directing effects of the sulfone and nitro groups is crucial for predicting and controlling reaction outcomes. It is also of interest to explore whether the sulfone group itself can act as a leaving group under certain conditions, a reactivity pattern that has been observed in related heterocyclic systems. rsc.org
Furthermore, the potential for the 4-methylphenyl group to participate in reactions, either through functionalization of the methyl group or electrophilic substitution on the aromatic ring, remains unexplored. Investigating the selective transformation of one part of the molecule while leaving the others intact will be a key challenge and a testament to the development of sophisticated synthetic methodologies.
Advanced Structural Characterization of Transient Intermediates and Reaction Products
While the final products of reactions involving this compound can be characterized using standard spectroscopic techniques, the elucidation of transient intermediates remains a significant challenge. In the context of SNAr reactions, the formation of Meisenheimer complexes is a critical mechanistic step. nih.gov Future research should aim to detect and characterize these intermediates using advanced spectroscopic methods such as low-temperature NMR or stopped-flow spectroscopy.
Computational modeling will be an invaluable tool in this endeavor, providing insights into the predicted structures and energies of these transient species. The synthesis and isolation of stable analogues of these intermediates could also provide crucial structural information.
For the final products, a comprehensive structural analysis using single-crystal X-ray diffraction will be essential to understand the molecule's three-dimensional conformation, including bond lengths, bond angles, and intermolecular interactions. This data will be vital for establishing structure-property relationships.
Deeper Computational Insights into Electronic Properties and Reaction Dynamics
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound. Future computational studies should focus on several key areas. A detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) will provide insights into its reactivity and electronic absorption properties.
Mapping the molecular electrostatic potential (MEP) will help to identify the most electron-rich and electron-deficient regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack. This will be particularly useful in understanding the regioselectivity of its reactions.
Furthermore, density functional theory (DFT) calculations can be employed to model the reaction pathways for its synthesis and subsequent transformations. By calculating the activation energies of different potential pathways, it will be possible to predict the most likely reaction mechanisms and to design experiments to verify these predictions. A quantitative reactivity model for SNAr reactions, built from simple descriptors, could be applied and refined for this specific class of compounds. chemrxiv.org
Investigation of Further Non-Prohibited Applications in Materials Science or Catalysis
The unique electronic and structural features of this compound suggest its potential for applications in materials science and catalysis. The presence of a highly polarized pyridyl sulfone moiety could be exploited in the design of novel polymers with interesting thermal and optical properties. rsc.orgthieme-connect.com Future research could explore the incorporation of this molecule as a monomer in polymerization reactions to create, for example, high-refractive-index polymers or thermally stable materials.
In the realm of catalysis, the pyridine nitrogen and the oxygen atoms of the sulfone and nitro groups offer potential coordination sites for metal ions. Investigating the use of this compound as a ligand in transition-metal catalysis is a promising research direction. nih.govacs.org The electronic properties of the ligand could be tuned by modifying the substituents on the phenyl ring or by reducing the nitro group, allowing for the development of catalysts with tailored activities.
Addressing Scalability and Sustainability Challenges in Synthesis and Application
For any new compound to have a significant impact, its synthesis must be scalable and sustainable. nih.govscienmag.com A critical area for future research will be the development of a synthetic route to this compound that is amenable to large-scale production. This will involve moving away from stoichiometric reagents and exploring catalytic and flow-chemistry approaches. organic-chemistry.org
The sustainability of the synthesis can be improved by using greener solvents, reducing energy consumption, and minimizing waste generation. researchgate.netrsc.org Life cycle assessment of the synthetic process will be an important tool for evaluating its environmental impact.
Furthermore, the potential applications of this compound must also be considered from a sustainability perspective. If it is to be used in materials, the end-of-life of these materials (e.g., recyclability, biodegradability) should be a key consideration in the design phase.
Q & A
Basic: What are the optimal synthetic routes for 4-methylphenyl 5-nitro-2-pyridinyl sulfone?
Answer:
The synthesis typically involves a two-step strategy: (1) functionalization of the pyridine ring and (2) sulfone formation.
- Step 1: Introduce the nitro group to 2-pyridinyl derivatives via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).
- Step 2: Utilize cross-coupling reactions (e.g., Negishi or Suzuki coupling) to attach the 4-methylphenyl group to the nitro-substituted pyridine. For sulfonation, react the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine, followed by oxidation (e.g., H₂O₂/CH₃COOH) to form the sulfone .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm), while sulfone resonances appear as singlets (δ ~3.1 ppm for methyl groups).
- FT-IR: Confirm sulfone (SO₂) stretches at 1300–1350 cm⁻¹ (asymmetric) and 1140–1190 cm⁻¹ (symmetric).
- HRMS: Validate molecular formula via ESI-TOF (e.g., [M+H]⁺ calculated for C₁₂H₁₁N₂O₄S: 291.0445) .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) resolves bond lengths/angles. The nitro group’s planarity and sulfone’s tetrahedral geometry are critical validation points .
Advanced: How does the nitro group influence electronic properties and reactivity in catalytic applications?
Answer:
The nitro group is a strong electron-withdrawing substituent, which:
- Reduces electron density on the pyridine ring, enhancing electrophilic substitution at meta positions.
- Stabilizes transition states in cross-coupling reactions (e.g., Heck or Sonogashira) by polarizing π-bonds.
- Complicates reduction pathways: Catalytic hydrogenation (Pd/C, H₂) may require elevated pressures (3–5 atm) to selectively reduce nitro to amine without cleaving the sulfone .
Experimental validation: Compare Hammett constants (σₚ) of nitro vs. other substituents in kinetic studies. Use DFT calculations (e.g., Gaussian 16) to map electron density distributions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:
- Assay variability: Standardize protocols (e.g., CLSI guidelines for antifungal testing) and use internal controls (e.g., fluconazole for Candida spp.).
- Compound stability: Perform HPLC stability checks under assay conditions (pH 7.4, 37°C) to detect degradation.
- Statistical rigor: Apply one-way ANOVA (Minitab or R) with Tukey’s post-hoc test to compare triplicate data. For example, ’s allelopathy study design can be adapted to evaluate dose-response consistency .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/reacting.
- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Waste disposal: Segregate halogen-free sulfone waste and incinerate at >1000°C to prevent SO₂ emissions. Consult institutional EH&S guidelines for solvent-specific protocols .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Process optimization: Use flow chemistry for nitration (improves heat transfer and reduces side reactions).
- Catalyst recycling: Immobilize Pd catalysts on mesoporous silica (e.g., SBA-15) for Suzuki coupling steps, achieving >90% recovery.
- In-line analytics: Implement PAT tools (e.g., ReactIR) to monitor sulfonation in real-time. Adjust stoichiometry dynamically if unreacted intermediates are detected .
Advanced: How can computational modeling predict sulfone reactivity in novel reactions?
Answer:
- Molecular docking: Screen for potential enzyme targets (e.g., cytochrome P450) using AutoDock Vina.
- MD simulations: Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to predict nucleophilic attack sites.
- Reactivity descriptors: Calculate Fukui indices (f⁺ for electrophilicity) to identify reactive centers. Pair with experimental kinetic data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
